molecular formula C6H6N2 B3055205 3-Ethenylpyridazine CAS No. 63359-59-1

3-Ethenylpyridazine

Cat. No.: B3055205
CAS No.: 63359-59-1
M. Wt: 106.13 g/mol
InChI Key: DTYXUWCJYMNDQD-UHFFFAOYSA-N
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Description

3-Ethenylpyridazine is an organic compound with the molecular formula C6H6N2. It is a derivative of pyridazine, where an ethenyl group is attached to the third carbon of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylpyridazine typically involves the reaction of pyridazine derivatives with ethenyl-containing reagents. One common method is the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines under neutral conditions to form 6-aryl-pyridazin-3-amines . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted pyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of substituted pyridazines .

Scientific Research Applications

3-Ethenylpyridazine has several scientific research applications:

Comparison with Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the third position.

    3-Ethynylpyridazine: Another derivative with an ethynyl group instead of an ethenyl group.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

3-ethenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-2-6-4-3-5-7-8-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYXUWCJYMNDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492653
Record name 3-Ethenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63359-59-1
Record name 3-Ethenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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